UDP-L-Arabinose Displays 3-Fold Higher Affinity than UDP-D-Xylose for Wheat Germ UDP-Arabinose 4-Epimerase
In a direct head-to-head comparison using purified wheat germ UDP-arabinose 4-epimerase (EC 5.1.3.5), UDP-L-arabinose exhibited a Km of 0.5 mM, which is 3-fold lower (higher affinity) than the Km of 1.5 mM measured for UDP-D-xylose [1]. The equilibrium constant K for the reaction UDP-L-arabinose ⇌ UDP-D-xylose was determined as 1.25, indicating the equilibrium slightly favors UDP-D-xylose formation [1]. This differential affinity means that when both nucleotide sugars are present at limiting concentrations, the enzyme preferentially binds UDP-L-arabinose, impacting the kinetic resolution of epimerase assays.
| Evidence Dimension | Michaelis constant (Km) for epimerase binding |
|---|---|
| Target Compound Data | Km = 0.5 mM (UDP-L-arabinose) |
| Comparator Or Baseline | Km = 1.5 mM (UDP-D-xylose) |
| Quantified Difference | 3-fold lower Km (higher affinity) for UDP-L-arabinose |
| Conditions | Purified wheat germ UDP-arabinose 4-epimerase, pH 8.0, MnCl2 present |
Why This Matters
Researchers conducting epimerase activity assays must account for this asymmetric substrate affinity, as UDP-L-arabinose will outcompete UDP-xylose for the enzyme active site at equimolar concentrations, potentially skewing kinetic measurements if not properly controlled.
- [1] Fan, D. F., & Feingold, D. S. (1970). Uridine diphosphate arabinose 4-epimerase from wheat germ. Plant Physiology, 46(4), 599-604. [Data extracted via BRENDA/MetaCyc: Km 1.5 mM for UDP-D-xylose, 0.5 mM for UDP-L-arabinose; Keq = 1.25] View Source
